6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile. This reaction is often carried out in the presence of a catalyst, such as CoCeO2 nanoparticles, in an aqueous medium . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as aqueous media and reusable catalysts, ensures that the process is sustainable and cost-effective. The high yields and short reaction times further enhance the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 6-amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The presence of multiple functional groups allows it to engage in various interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- **6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- **6-Amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(3-nitrophenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the nitro group at the 3-position of the phenyl ring This functional group imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
Molecular Formula |
C19H13N5O3 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
6-amino-4-(3-nitrophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O3/c20-10-14-15(12-7-4-8-13(9-12)24(25)26)16-17(11-5-2-1-3-6-11)22-23-19(16)27-18(14)21/h1-9,15H,21H2,(H,22,23) |
InChI Key |
IQCHITJNKBPDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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